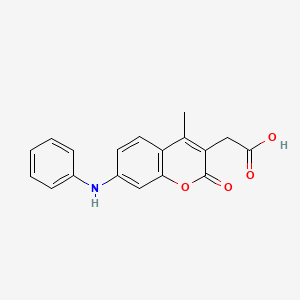

7-Anilino-4-methylcoumarin-3-acetic acid

描述

7-Anilino-4-methylcoumarin-3-acetic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various scientific fields. This compound, in particular, is recognized for its fluorescent properties, making it valuable in biochemical and medical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Anilino-4-methylcoumarin-3-acetic acid typically involves the condensation of aniline with 4-methylcoumarin-3-acetic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves multiple steps, including acylation and cyclization reactions, to achieve the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

化学反应分析

Types of Reactions: 7-Anilino-4-methylcoumarin-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which exhibit different biological and chemical properties.

科学研究应用

Fluorescence Probes in Biochemical Research

One of the significant applications of 7-anilino-4-methylcoumarin-3-acetic acid is its use as a fluorescent probe for studying biological interactions, particularly in the context of histone deacetylase (HDAC) inhibitors. The compound can be synthesized to create derivatives that serve as effective fluorescent markers, allowing for the visualization and quantification of binding interactions within biological systems.

Case Study: Coumarin-SAHA

A notable example is the development of Coumarin-SAHA, where the anilino moiety of suberoylanilide hydroxamic acid (SAHA) is replaced by 7-amino-4-methylcoumarin. This modification enhances the compound's ability to bind to HDACs, facilitating the determination of binding affinities and dissociation rates through fluorescence quenching assays. The study demonstrated that the fluorescence emission spectrum is quenched upon binding to HDAC8, which can be restored by competitive displacement with other HDAC inhibitors .

Drug Development and Therapeutics

The compound has also been investigated for its potential therapeutic applications, particularly in cancer treatment. Its derivatives are being explored as HDAC inhibitors, which play a crucial role in epigenetic regulation and are implicated in various cancers.

Research Insights

Recent studies have indicated that compounds derived from this compound exhibit significant anti-proliferative effects on cancer cells. The incorporation of this compound into drug design strategies aims to enhance the efficacy of existing HDAC inhibitors while minimizing side effects associated with traditional therapies .

Plant Growth Regulation

In addition to its applications in human health, this compound has been studied for its effects on plant growth. Research indicates that this compound acts as a growth inhibitor for certain plant species, making it a candidate for use in agricultural practices.

The compound has been shown to inhibit root growth in various plants, suggesting its potential role as a bioregulator in agricultural settings. This property could be harnessed to manage growth patterns or control invasive species through targeted application .

作用机制

The mechanism of action of 7-Anilino-4-methylcoumarin-3-acetic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb ultraviolet light and emit visible light. This property is exploited in fluorescence-based assays and imaging techniques. The molecular pathways involved include the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process.

相似化合物的比较

- 7-Amino-4-methylcoumarin-3-acetic acid

- 7-Hydroxy-4-methylcoumarin-3-acetic acid

- 7-Dimethylamino-4-methylcoumarin-3-acetic acid

Comparison: 7-Anilino-4-methylcoumarin-3-acetic acid is unique due to its aniline group, which enhances its fluorescent properties and makes it more suitable for specific applications in fluorescence microscopy and biochemical assays. Compared to its analogs, it offers better stability and longer fluorescence lifetime, making it a preferred choice for long-term imaging studies.

生物活性

7-Anilino-4-methylcoumarin-3-acetic acid (AMCA) is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological properties of AMCA, focusing on its applications in fluorescence, antimicrobial activity, and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Density : 1.391 g/cm³

- Boiling Point : 512.2°C at 760 mmHg

- Flash Point : 263.6°C

AMCA is characterized by its fluorescent properties, emitting light in the blue region (440-460 nm) upon UV activation (350 nm) .

Fluorescent Properties

AMCA is widely used as a fluorescent labeling agent in biochemical assays. Its ability to bind to proteins and emit fluorescence makes it valuable for tracking biological processes in live cells . The compound's fluorescence can be utilized in various applications, including:

- Protein Labeling : It serves as a marker for studying protein interactions and localization.

- Imaging Techniques : AMCA is employed in microscopy for visualizing cellular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of AMCA and its derivatives. The compound exhibits activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In one study, AMCA derivatives demonstrated significant inhibition against S. aureus with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL . The structure-activity relationship (SAR) analysis indicated that modifications to the coumarin structure could enhance antimicrobial efficacy .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| AMCA | S. aureus | 4 |

| AMCA | E. coli | 8 |

| AMCA | C. albicans | 4 |

Antioxidant Activity

AMCA has also been evaluated for its antioxidant properties. Studies show that coumarin derivatives can scavenge free radicals, thus potentially protecting cells from oxidative stress. One derivative exhibited an IC₅₀ value of 14.51 ± 1.827 μg/mL in antioxidant assays .

Case Study 1: Fluorescent Probe Applications

A study investigated the use of AMCA as a fluorescent probe for serum albumin detection. The results indicated that AMCA could effectively label albumin, allowing for precise measurements of protein concentrations in serum samples . This application underscores its importance in clinical diagnostics.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various coumarin derivatives, AMCA was found to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the role of structural modifications in enhancing bioactivity, showcasing AMCA as a promising candidate for developing new antimicrobial agents .

属性

IUPAC Name |

2-(7-anilino-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-14-8-7-13(19-12-5-3-2-4-6-12)9-16(14)23-18(22)15(11)10-17(20)21/h2-9,19H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFKBKIRKTCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231725 | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82412-16-6 | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082412166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。